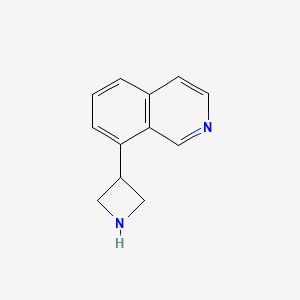

8-(3-Azetidinyl)isoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

8-(azetidin-3-yl)isoquinoline |

InChI |

InChI=1S/C12H12N2/c1-2-9-4-5-13-8-12(9)11(3-1)10-6-14-7-10/h1-5,8,10,14H,6-7H2 |

InChI Key |

NQKZUODQQROEGR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=CC=CC3=C2C=NC=C3 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 8 3 Azetidinyl Isoquinoline and Structural Analogues

Retrosynthetic Analysis of the 8-(3-Azetidinyl)isoquinoline Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. slideshare.netscripps.edu For this compound, the primary disconnections involve breaking the bond between the azetidine (B1206935) ring and the isoquinoline (B145761) core, or deconstructing the isoquinoline ring itself.

Two principal retrosynthetic pathways can be envisioned:

Disconnection at the C8-Azetidine Bond: This approach simplifies the target into a pre-functionalized isoquinoline derivative (e.g., an 8-halo or 8-triflyloxyisoquinoline) and an azetidine synthon. This strategy is advantageous as it allows for the late-stage introduction of the azetidine moiety, a common tactic in medicinal chemistry for generating libraries of analogs. The key challenge lies in the selective functionalization of the C8 position of the isoquinoline ring.

Deconstruction of the Isoquinoline Ring: Alternatively, the isoquinoline core can be disconnected, leading to simpler acyclic or monocyclic precursors. quimicaorganica.org For instance, a Pomeranz-Fritsch type disconnection would lead back to a substituted benzaldehyde (B42025) and an aminoacetaldehyde equivalent. wikipedia.org This approach is beneficial when substituted isoquinolines are not readily available or when specific substitution patterns are desired from the outset.

Direct Synthetic Approaches to this compound

Direct synthetic methods aim to construct the target molecule through a series of planned reactions. These can be broadly categorized based on the sequence of ring formation.

Formation of the Isoquinoline Core Followed by Azetidine Ring Introduction

This common strategy involves first synthesizing a suitably functionalized isoquinoline and then attaching the azetidine ring. The synthesis of the isoquinoline core can be achieved through various classical methods like the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch reactions. quimicaorganica.orgwikipedia.orgnih.gov Once the isoquinoline is formed, a leaving group (such as a halogen) at the C8 position allows for nucleophilic substitution by an azetidine derivative.

For example, a synthetic sequence could involve:

Synthesis of an 8-bromoisoquinoline (B29762).

Coupling of the 8-bromoisoquinoline with a protected 3-aminoazetidine or a suitable azetidine nucleophile. chemrxiv.org

This approach offers modularity, allowing for the variation of both the isoquinoline and azetidine components.

Construction of the Azetidine Moiety on a Pre-existing Isoquinoline Scaffold

An alternative strategy involves building the azetidine ring onto an isoquinoline that already contains a suitable precursor at the C8 position. For instance, an isoquinoline bearing a 1,3-difunctionalized propyl chain at C8 could be cyclized to form the azetidine ring. This intramolecular cyclization can be challenging due to the ring strain of the four-membered azetidine ring. msu.edubham.ac.uk However, methods utilizing activating groups or transition metal catalysis can facilitate this transformation.

Convergent and Divergent Synthetic Pathways for Complex Azaheterocycles

Modern synthetic strategies often employ convergent or divergent approaches to efficiently generate molecular diversity. rsc.orgacs.orgnih.gov

Divergent Synthesis: A divergent strategy starts with a common intermediate that can be elaborated into a variety of different target molecules. acs.orgnih.gov For instance, a common precursor bearing both isoquinoline and azetidine functionalities could be further modified at different positions on either ring system to generate a library of this compound analogs. This is particularly useful for structure-activity relationship (SAR) studies in drug discovery.

Transition-Metal Catalyzed Coupling Reactions in the Synthesis of this compound

Transition-metal catalysis has revolutionized the synthesis of complex molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.org

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the synthesis of biaryl compounds and for attaching nitrogen-containing heterocycles to aromatic rings. nih.govrsc.org In the context of this compound synthesis, palladium catalysis is most prominently used in the key bond-forming step between the isoquinoline and azetidine moieties.

Common palladium-catalyzed reactions that can be employed include:

Buchwald-Hartwig Amination: This reaction is a cornerstone for forming C-N bonds. It can be used to couple an 8-haloisoquinoline with a protected 3-aminoazetidine. acs.org The choice of palladium precursor, ligand, and base is crucial for achieving high yields.

Suzuki-Miyaura Coupling: If an azetidine-3-boronic acid or ester derivative is available, a Suzuki-Miyaura coupling with an 8-haloisoquinoline can be a highly effective method for forming the C-C bond between the two rings. rsc.org

C-H Activation/Arylation: More advanced strategies involve the direct C-H arylation of an azetidine with an 8-haloisoquinoline, or vice versa. rsc.orgacs.org This approach avoids the need for pre-functionalization of one of the coupling partners, leading to a more atom-economical synthesis. For example, a palladium catalyst can mediate the direct arylation of a C(sp³)–H bond of an azetidine with an 8-iodoisoquinoline. acs.org

Below is a table summarizing representative palladium-catalyzed coupling reactions that could be adapted for the synthesis of this compound.

| Reaction Type | Isoquinoline Partner | Azetidine Partner | Catalyst/Ligand System (Example) | Key Features |

| Buchwald-Hartwig Amination | 8-Bromoisoquinoline | N-Boc-3-aminoazetidine | Pd(OAc)₂ / BINAP | Forms the C-N bond directly. Requires a protected azetidine. |

| Suzuki-Miyaura Coupling | 8-Iodoisoquinoline | N-Boc-azetidin-3-ylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Forms a C-C bond. Requires a boronic acid derivative of azetidine. |

| C-H Arylation | 8-Iodoisoquinoline | Azetidine | Pd(OAc)₂ / Picolinamide directing group | Direct functionalization of an azetidine C-H bond. High atom economy. |

Other Metal-Mediated or Catalyzed Transformations

Beyond the more common palladium-catalyzed cross-coupling reactions, the synthesis of isoquinolines and the formation of carbon-nitrogen or carbon-carbon bonds essential for linking the azetidine and isoquinoline moieties can be achieved through a variety of other metal-mediated transformations. These methods offer alternative reactivity, selectivity, and functional group tolerance.

Copper-catalyzed reactions are particularly noteworthy. For instance, a Cu(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives provides an efficient route to the isoquinoline core, often proceeding in water, which is considered a green solvent. semanticscholar.org By selecting whether to protect the oxime's hydroxyl group, the reaction can be directed to yield either isoquinolines or isoquinoline N-oxides. semanticscholar.org Another copper-mediated approach involves the reaction of O-acetyl 2-bromoacetophenone (B140003) oxime with active methylene (B1212753) compounds like cyanoacetic esters to form substituted isoquinolines. acs.org

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for constructing isoquinoline systems. This method often involves the cyclization of oximes with alkynes or diazo compounds, providing rapid access to multisubstituted isoquinolines under mild conditions and obviating the need for external oxidants. organic-chemistry.org Similarly, silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides offers a smooth and efficient pathway to substituted isoquinolines, tolerating a range of functional groups. organic-chemistry.org

Gold catalysis has also been applied to the synthesis of related heterocyclic systems like furans from alkynyl epoxides or ketones, suggesting potential applicability for isoquinoline synthesis through analogous cycloisomerization pathways. arkat-usa.org These reactions are often characterized by their high efficiency and mild reaction conditions. arkat-usa.org

| Catalyst System | Reactants | Product Type | Key Features | Reference(s) |

| CuI | (E)-2-alkynylaryl oxime | Isoquinoline | Proceeds in water; selective N-O/O-H cleavage | semanticscholar.org |

| Rh(III) / [Cp*RhCl2]2 | Oxime and alkyne | Isoquinoline | C-H activation; oxidant-free | organic-chemistry.org |

| Ag-catalyst | 2-Alkynyl benzyl azide | Isoquinoline | Good functional group tolerance | organic-chemistry.org |

| Co-catalyst | ortho-haloaromatic ketone, amine, alkyne | Isoquinoline | C-H coupling/cyclization | organic-chemistry.org |

Chemoselective and Regioselective Transformations for Isoquinoline-Azetidine Linkage

Achieving the precise connection between the 8-position of the isoquinoline ring and the 3-position of the azetidine ring requires stringent control over chemoselectivity and regioselectivity. The challenge lies in directing the bond formation to the desired positions, especially when multiple reactive sites are present on both heterocyclic precursors.

Regioselective metalation is a key strategy for functionalizing the isoquinoline core. The position of metalation (e.g., lithiation) on the tetrahydroisoquinoline skeleton can be directed by the choice of N-substituent and additives. acs.org For instance, clean metalation at the C4 position of N-alkyltetrahydroisoquinolines has been achieved with butyllithium, though this is different from the desired C8 functionalization for the target molecule. acs.org More advanced strategies might involve directed ortho-metalation where a directing group on the isoquinoline guides a metal catalyst to the C8 position for subsequent coupling with an azetidine-containing nucleophile or electrophile.

Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the regioselective intramolecular aminolysis of epoxy amines to form azetidines. nih.govfrontiersin.org This high regioselectivity is achieved even with substrates where multiple ring-closure products are possible. nih.govfrontiersin.org Such catalyst systems could be envisioned in strategies where an azetidine ring is formed from a precursor already attached to the isoquinoline core, ensuring the correct linkage.

In constructing fused heterocyclic systems, such as azeto[2,1-a]isoquinolines, regio- and diastereoselective methods have been developed from oxiranylmethyl tetrahydroisoquinolines. acs.orgacs.org The reaction pathway and the resulting product (azetidine-fused vs. other bridged structures) can be controlled by the presence or absence of a BF₃ co-reagent, demonstrating a high degree of chemoselectivity. acs.orgacs.org These strategies highlight the possibility of forming the azetidine-isoquinoline link through intramolecular cyclizations where regiochemistry is predetermined by the precursor's structure.

Diastereoselective and Enantioselective Synthesis of Chiral this compound Stereoisomers

The 3-position of the azetidine ring in this compound is a stereocenter. Therefore, controlling the stereochemistry to produce specific enantiomers or diastereomers is critical, particularly for pharmaceutical applications.

Asymmetric synthesis of chiral isoquinoline alkaloids often relies on several key strategies. One approach is the Pictet-Spengler reaction, which condenses a β-arylethylamine with a chiral aldehyde or an aldehyde with a chiral auxiliary to create a stereogenic center at C-1 of the resulting tetrahydroisoquinoline. clockss.org Another method is the Bischler-Napieralski reaction followed by the enantioselective reduction of the intermediate 3,4-dihydroisoquinoline. clockss.org

For the synthesis of chiral azetidines, stereoselective methods such as the iodocyclization of homoallyl amines can produce functionalized azetidines with specific stereochemistry. rsc.org Diastereoselective hydrozirconation of unsaturated carbamates followed by base-promoted intramolecular ring closure is another route to enantiopure cis-2,3-disubstituted azetidines. rsc.org

More directly relevant to the target structure, palladium-catalyzed alkene carboamination reactions have been developed for the enantioselective synthesis of tetrahydroquinolines and tetrahydroisoquinolines. nih.gov A single catalyst system comprising Pd₂(dba)₃ and a chiral ligand like (S)-Siphos-PE can generate these heterocycles, including those with quaternary stereocenters, with high levels of asymmetric induction. nih.gov This type of methodology could be adapted for the asymmetric coupling of a chiral azetidine precursor to the isoquinoline core.

Organocatalysis also presents powerful options. For example, a highly diastereoselective and enantioselective three-component synthesis of spiroazetidinimine-2-oxindoles has been achieved using a chiral guanidinium (B1211019) ligand in a copper-catalyzed reaction, demonstrating the potential for creating complex spirocyclic systems involving azetidines with high stereocontrol. rsc.org

| Method | Chiral Source/Catalyst | Target Stereocenter | Key Features | Reference(s) |

| Asymmetric Carboamination | Pd₂(dba)₃ / (S)-Siphos-PE | Tetrahydroisoquinoline | Creates quaternary stereocenters with high ee | nih.gov |

| Pictet-Spengler Reaction | Chiral aldehyde or auxiliary | Tetrahydroisoquinoline C-1 | Condensation with β-arylethylamine | clockss.org |

| Bischler-Napieralski/Asymmetric Reduction | Chiral reducing agent | Tetrahydroisoquinoline C-1 | Reduction of a 3,4-dihydroisoquinoline | clockss.org |

| Hydrozirconation/Cyclization | Chiral carbamate (B1207046) precursor | cis-2,3-disubstituted azetidine | Diastereoselective hydrozirconation | rsc.org |

| Organocatalysis | Chiral Guanidinium Ligand / Cu catalyst | Spiro-azetidine | Diastereo- and enantioselective three-component reaction | rsc.org |

Synthesis of Key Precursors and Advanced Intermediates

The synthesis of this compound relies on the availability of suitably functionalized precursors for both the isoquinoline and azetidine moieties.

Isoquinoline Precursors: The synthesis of the isoquinoline ring itself can be accomplished through numerous methods. Classical approaches include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions. clockss.orgmdpi.com More modern methods often employ transition metal catalysis. For example, rhodium(III)-catalyzed C-H activation and cyclization of imines (like oximes) with alkynes provides a modular route to multisubstituted isoquinolines. organic-chemistry.org A versatile method reported by the Myers group involves the condensation of metalated o-tolualdehyde imines with nitriles, allowing for the convergent assembly of highly substituted isoquinolines. harvard.edu For coupling, an 8-substituted isoquinoline, such as 8-bromo- or 8-triflyloxy-isoquinoline, is a common and essential precursor, which can then undergo cross-coupling reactions.

Azetidine Precursors: The azetidine ring is a strained heterocycle, and its synthesis can be challenging. chemrxiv.org A frequently used precursor for coupling reactions is 1-benzhydrylazetidin-3-yl methanesulfonate, which serves as a stable electrophile for displacement by nucleophiles. chemrxiv.org The resulting product can be deprotected to yield the free azetidine. chemrxiv.org Another key intermediate is N-Boc-3-aminoazetidine, which can be prepared via multi-step sequences. google.com For cross-coupling reactions, boronic acid derivatives of azetidine, such as N-Boc-azetidin-3-ylboronic acid, would be valuable intermediates, though their synthesis can be complex. The reduction of β-lactams (azetidin-2-ones) is a well-established chemoselective route to the azetidine ring. rsc.org

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of complex molecules like this compound aims to reduce the environmental impact of chemical processes. This involves considerations such as atom economy, use of safer solvents, energy efficiency, and reduction of waste. skpharmteco.comfrontiersin.org

Solvent Selection: A major focus of green chemistry is the replacement of volatile and hazardous organic solvents. frontiersin.org The use of water as a reaction medium is highly desirable. For instance, a copper-catalyzed synthesis of isoquinolines has been successfully performed in water, offering a significantly greener alternative to traditional organic solvents. semanticscholar.org Other green solvents include ionic liquids, which are non-volatile and can be recycled. frontiersin.org

Catalysis and Atom Economy: Transition metal-catalyzed reactions are often preferred as they allow for transformations to occur with high efficiency and selectivity under milder conditions, reducing energy consumption. rsc.org Catalytic processes, by definition, use sub-stoichiometric amounts of reagents, which is inherently greener than stoichiometric reactions. unibe.ch Reactions with high atom economy, such as cycloadditions and cascade reactions where most of the atoms from the reactants are incorporated into the final product, are particularly advantageous. frontiersin.org The rhodium-catalyzed synthesis of isoquinolines from oximes and alkynes, which releases only N₂ and H₂O as byproducts, is an excellent example of a high atom economy process. organic-chemistry.org

Process Optimization: Reducing the number of synthetic steps through tandem or one-pot reactions is a core green strategy. This minimizes the need for intermediate work-ups and purifications, which are major sources of solvent waste. skpharmteco.com Microwave-assisted synthesis can also contribute to greener processes by dramatically reducing reaction times and often improving yields. univpancasila.ac.id The development of syntheses that proceed under mild, environmentally friendly conditions, such as those using photoredox catalysis or electrochemical methods, represents a significant step towards sustainable chemical manufacturing. rsc.org

Advanced Structural Elucidation and Spectroscopic Analysis of 8 3 Azetidinyl Isoquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of 8-(3-Azetidinyl)isoquinoline in solution. A combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals, confirms the connectivity of the atoms, and offers insights into the compound's stereochemistry.

One-Dimensional (¹H, ¹³C, ¹⁵N) NMR for Core Structure Confirmation

One-dimensional NMR spectra supply the initial and fundamental information regarding the chemical environment of each magnetically active nucleus.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for both the isoquinoline (B145761) and azetidine (B1206935) ring systems. The aromatic region would contain signals for the six protons of the isoquinoline core. The proton at the C1 position, adjacent to the nitrogen, would typically appear at a downfield chemical shift. The protons on the azetidine ring, being aliphatic, would resonate in the upfield region of the spectrum. The methine proton at C3' of the azetidine ring, the point of attachment to the isoquinoline, would be coupled to the adjacent methylene (B1212753) protons.

¹⁵N NMR: Nitrogen-15 NMR, while less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide direct information about the electronic environment of the two nitrogen atoms. The sp²-hybridized nitrogen of the isoquinoline ring would resonate at a significantly different chemical shift compared to the sp³-hybridized nitrogen of the azetidine ring. ipb.pt These shifts are sensitive to protonation and solvent effects.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted values are based on established data for isoquinoline and azetidine derivatives.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Isoquinoline | ||

| C1 | ~9.0 - 9.2 | ~152.0 |

| C3 | ~8.4 - 8.6 | ~145.0 |

| C4 | ~7.6 - 7.8 | ~107.0 |

| C5 | ~7.8 - 8.0 | ~127.0 |

| C6 | ~7.5 - 7.7 | ~126.5 |

| C7 | ~7.7 - 7.9 | ~128.0 |

| C8 | - | ~138.0 |

| C4a | - | ~126.0 |

| C8a | - | ~136.0 |

| Azetidine | ||

| C2' / C4' | ~3.9 - 4.1 (t) | ~55.0 |

| C3' | ~3.8 - 4.0 (m) | ~35.0 |

Two-Dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR for Connectivity and Stereochemical Assignments

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would show correlations between adjacent protons on the isoquinoline ring (e.g., H5-H6, H6-H7) and within the azetidine ring (H3' with the protons on C2' and C4'), confirming the integrity of these individual spin systems. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. columbia.edu This allows for the definitive assignment of each carbon signal based on the previously assigned proton spectrum. For example, the proton signal at ~9.1 ppm would show a cross-peak to the carbon signal at ~152.0 ppm, assigning them both to the C1/H1 pair. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structural elucidation, as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. columbia.edu The key correlation for this compound would be between the azetidine protons (H3', H2', H4') and the C8 carbon of the isoquinoline ring. Additionally, correlations from the H7 proton to C8 and C5 would confirm the substitution pattern on the benzene (B151609) portion of the isoquinoline core.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity between protons, which is essential for confirming stereochemistry and spatial relationships. ipb.pt For this molecule, a NOESY or ROESY spectrum would show correlations between the azetidine H3' proton and the H7 proton of the isoquinoline ring, confirming their spatial closeness and helping to define the preferred conformation of the azetidine ring relative to the isoquinoline plane.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. bioanalysis-zone.combiocompare.com For this compound (C₁₂H₁₂N₂), the calculated exact mass of the protonated molecule [M+H]⁺ would be used to confirm the molecular formula with high confidence.

Tandem mass spectrometry (MS/MS) experiments, coupled with HRMS, are used to analyze the fragmentation pathways. The collision-induced dissociation (CID) of the [M+H]⁺ ion would likely proceed through characteristic pathways for isoquinoline alkaloids. nih.govnih.gov Common fragmentation would involve the azetidine ring, which could undergo ring-opening or cleavage.

Table 2: Predicted HRMS Data and Fragmentation for this compound

| Species | Molecular Formula | Calculated m/z (Monoisotopic) | Predicted Fragmentation Pathway |

| [M+H]⁺ | [C₁₂H₁₃N₂]⁺ | 185.1073 | Parent molecular ion |

| [M+H - C₂H₄N]⁺ | [C₁₀H₉N]⁺ | 143.0730 | Loss of an azetidine fragment (ethyleneimine radical cation) |

| [M+H - C₃H₅N]⁺ | [C₉H₈N]⁺ | 130.0651 | Loss of the entire azetidine substituent |

| [Isoquinoline]⁺ | [C₉H₇N]⁺• | 129.0573 | Formation of the isoquinoline radical cation |

Vibrational Spectroscopy (Infrared/Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. nih.gov

The IR spectrum of this compound would display several key absorption bands:

Aromatic C-H Stretch: Sharp bands above 3000 cm⁻¹, characteristic of the C-H bonds on the isoquinoline ring. rsc.org

Aliphatic C-H Stretch: Bands below 3000 cm⁻¹, corresponding to the CH₂ and CH groups of the azetidine ring.

N-H Stretch: A moderate, potentially broad band in the region of 3300-3500 cm⁻¹ from the secondary amine in the azetidine ring.

C=C and C=N Stretching: A series of sharp bands in the 1500-1650 cm⁻¹ region, representing the skeletal vibrations of the aromatic isoquinoline core.

C-N Stretch: Vibrations corresponding to the C-N bonds of both the azetidine and isoquinoline rings would appear in the fingerprint region (1000-1300 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring system.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3500 | Azetidine N-H |

| Aromatic C-H Stretch | 3000 - 3100 | Isoquinoline C-H |

| Aliphatic C-H Stretch | 2850 - 2960 | Azetidine C-H |

| C=C / C=N Stretch | 1500 - 1650 | Isoquinoline Ring |

| N-H Bend | 1550 - 1650 | Azetidine N-H |

| C-N Stretch | 1000 - 1300 | Azetidine & Isoquinoline C-N |

| Aromatic C-H Bend | 700 - 900 | Out-of-plane bending |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization

UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within the molecule. The isoquinoline moiety is a strong chromophore and fluorophore.

UV-Vis Spectroscopy: The absorption spectrum is expected to be dominated by the isoquinoline system, showing strong absorption bands in the UV region. nih.gov These bands correspond to π→π* electronic transitions within the aromatic system. The attachment of the azetidinyl group, an auxochrome, may cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted isoquinoline.

Fluorescence Spectroscopy: Isoquinoline and its derivatives are known to be fluorescent. mdpi.comnih.gov Upon excitation at a wavelength corresponding to one of its absorption bands, this compound is expected to exhibit fluorescence emission. The emission wavelength (Stokes shift) and quantum yield would be sensitive to the solvent environment and pH, as protonation of either nitrogen atom would significantly alter the electronic structure of the molecule. nih.gov

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

While solution-state techniques like NMR provide invaluable data, single-crystal X-ray crystallography offers the definitive, unambiguous determination of the molecular structure in the solid state. wikipedia.orgwisc.edu Obtaining a suitable single crystal of this compound would allow for the precise measurement of:

Bond Lengths and Angles: Providing experimental confirmation of the geometry of both the isoquinoline and azetidine rings.

Conformation: Determining the precise dihedral angle between the plane of the isoquinoline ring and the azetidine ring, revealing the preferred solid-state conformation.

Intermolecular Interactions: Identifying and characterizing any hydrogen bonds (e.g., involving the azetidine N-H group) or π-π stacking interactions between adjacent molecules in the crystal lattice.

Although a specific crystal structure for this exact compound may not be publicly available, data from closely related structures confirm that this technique provides the ultimate proof of molecular connectivity and three-dimensional shape. google.comnih.gov

Chiroptical Methods (Electronic Circular Dichroism) for Absolute Configuration Assignment of Enantiomers

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as medicinal chemistry and materials science. For chiral compounds like this compound, which possesses a stereogenic center at the 3-position of the azetidine ring, establishing the absolute configuration of its enantiomers is paramount for understanding their specific biological activities and interactions. Among the various techniques available for this purpose, Electronic Circular Dichroism (ECD) spectroscopy, a form of chiroptical spectroscopy, has emerged as a powerful and non-destructive tool. researchgate.netresearchgate.net

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint that is highly sensitive to the three-dimensional arrangement of atoms around the chromophores in the molecule. nih.gov The resulting ECD spectrum is a plot of this differential absorption (Δε) versus wavelength. For enantiomers, the ECD spectra are mirror images of each other. nih.gov

The assignment of the absolute configuration of the enantiomers of this compound using ECD relies on a synergistic approach that combines experimental measurements with quantum chemical calculations. mdpi.comacs.orgresearchgate.net The general workflow for this process is as follows:

Enantiomeric Separation: The racemic mixture of this compound is first separated into its individual enantiomers using a suitable chiral separation technique, such as chiral High-Performance Liquid Chromatography (HPLC). mdpi.com

Experimental ECD Spectra Acquisition: The ECD spectra of the separated enantiomers are then recorded in a suitable solvent, typically over a broad wavelength range to capture all significant Cotton effects. mdpi.com

Conformational Analysis and Theoretical Calculations: A crucial step involves a thorough conformational search for both the (R)- and (S)-enantiomers of this compound. The complex interplay of the isoquinoline and azetidine rings can lead to multiple low-energy conformers. For each of these conformers, the theoretical ECD spectrum is calculated using time-dependent density functional theory (TDDFT). researchgate.net The final theoretical ECD spectrum for each enantiomer is obtained by taking a Boltzmann-weighted average of the spectra of all significant conformers at a given temperature. mdpi.com

Comparison and Assignment: The experimentally measured ECD spectrum of each enantiomer is then compared with the calculated spectra for the (R)- and (S)-configurations. A good match between the experimental and a theoretical spectrum allows for the unambiguous assignment of the absolute configuration of that enantiomer. mdpi.comacs.org

The isoquinoline moiety in this compound serves as the primary chromophore, and its electronic transitions give rise to the characteristic Cotton effects in the ECD spectrum. The chiral azetidinyl substituent perturbs these transitions, leading to the observed chiroptical activity. The sign and magnitude of the Cotton effects are exquisitely sensitive to the spatial disposition of the azetidine ring relative to the isoquinoline plane, which is, in turn, dictated by the absolute configuration at the stereocenter.

Detailed Research Findings

While specific experimental and calculated ECD data for this compound are not publicly available in extensive detail, the principles can be illustrated with representative data based on similar chiral isoquinoline derivatives. The following tables present hypothetical yet realistic data that would be generated during the process of absolute configuration assignment.

Table 1: Hypothetical Experimental ECD Data for the Enantiomers of this compound

| Enantiomer | Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Cotton Effect |

| Enantiomer 1 | 225 | +15.2 | Positive |

| 250 | -8.5 | Negative | |

| 280 | +5.1 | Positive | |

| Enantiomer 2 | 225 | -14.9 | Negative |

| 250 | +8.7 | Positive | |

| 280 | -5.3 | Negative |

Table 2: Hypothetical Calculated ECD Data for (R)- and (S)-8-(3-Azetidinyl)isoquinoline

| Configuration | Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Cotton Effect |

| (R)-enantiomer | 224 | -16.1 | Negative |

| 252 | +9.0 | Positive | |

| 279 | -5.8 | Negative | |

| (S)-enantiomer | 224 | +16.3 | Positive |

| 252 | -8.9 | Positive | |

| 279 | +5.9 | Negative |

By comparing the data in Table 1 and Table 2, one would conclude that Enantiomer 1 possesses the (S)-configuration and Enantiomer 2 possesses the (R)-configuration , due to the excellent agreement between the signs and magnitudes of their respective experimental and calculated Cotton effects. The slight differences in the wavelengths and Δε values between the experimental and calculated data are expected and can be attributed to factors such as solvent effects and the inherent approximations in the theoretical models. mdpi.com

The reliability of the ECD method for absolute configuration assignment is heavily dependent on the accuracy of the quantum chemical calculations and the thoroughness of the conformational search. researchgate.net For flexible molecules like this compound, exploring the entire conformational space is critical to obtaining a reliable Boltzmann-averaged theoretical spectrum. mdpi.com

Computational Chemistry and Theoretical Studies of 8 3 Azetidinyl Isoquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent quantum chemical method used to study the electronic structure and properties of many-body systems. It has been effectively applied to analyze various aspects of isoquinoline (B145761) and its derivatives. nih.govnih.gov

Electronic Structure and Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. ajchem-a.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.comeurjchem.com A smaller gap suggests higher reactivity.

For large molecules, the concept of Frontier Molecular Orbitalets (FMOLs) has been developed to better pinpoint the locality of chemical reactivity, as traditional FMOs can be delocalized over the entire molecule. nih.gov In the context of 8-(3-azetidinyl)isoquinoline, the HOMO is expected to be located primarily on the electron-rich isoquinoline ring, while the LUMO would also be distributed across this aromatic system. The azetidine (B1206935) substituent can modulate the energies of these orbitals.

Table 1: Conceptual Frontier Molecular Orbital Properties

| Property | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's capacity to act as an electron donor in reactions. A higher HOMO energy suggests stronger nucleophilicity. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's capacity to act as an electron acceptor. A lower LUMO energy suggests stronger electrophilicity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. ajchem-a.com |

Analysis of the molecular electrostatic potential (MESP) surface would further reveal the electron-rich (red) and electron-deficient (blue) regions, indicating sites for nucleophilic and electrophilic attack, respectively. researchgate.net

Conformational Landscape Exploration and Energy Minima

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. libretexts.org For this compound, rotation around the single bond connecting the azetidine ring to the isoquinoline ring is a key conformational variable. Different relative orientations of these two ring systems will correspond to different potential energies.

Computational methods can be used to explore the potential energy surface of the molecule to identify stable conformations, which correspond to local energy minima. nih.govmdpi.com These low-energy conformations are the most likely to be observed experimentally. The process involves systematically changing the dihedral angle between the azetidine and isoquinoline rings and calculating the energy at each step. The results can be visualized in a potential energy diagram, where the valleys represent stable conformers and the peaks represent transition states between them. wikipedia.org Factors influencing the conformational energy include steric hindrance between the rings and any intramolecular interactions. libretexts.org

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. pdx.edulibretexts.org For this compound, the chemical shifts of the protons and carbons in both the isoquinoline and azetidine rings can be estimated. Protons on the aziridine (B145994) ring, a related three-membered ring, typically resonate around 1.5 ppm. ipb.pt Protons on the isoquinoline ring will appear in the aromatic region (typically 7.0-9.2 ppm), with their exact shifts influenced by the position of the azetidine substituent. ipb.ptuncw.edu The accuracy of these predictions can be improved by considering solvent effects and, for flexible molecules, by performing a Boltzmann averaging over the chemical shifts of the most stable conformers. chemrxiv.org

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. nih.govumn.edu Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The calculated frequencies can be compared to experimental spectra to aid in the assignment of the observed absorption bands. For example, C-H stretching vibrations in aromatic systems are typically observed in the 3100-2900 cm⁻¹ region. researchgate.net Skeletal vibrations of the isoquinoline ring would be expected in the 1600-1200 cm⁻¹ range. researchgate.net

Thermodynamic and Kinetic Analysis of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating reaction mechanisms by studying the thermodynamics and kinetics of potential reaction pathways. dalalinstitute.comlibretexts.org For reactions involving this compound, such as its synthesis or subsequent functionalization, DFT calculations can be employed. nih.govacs.org

Kinetic Analysis: This focuses on the activation energy (Ea or ΔG‡) of a reaction, which is the energy barrier that must be overcome for the reaction to proceed. dalalinstitute.comlibretexts.org By locating the transition state structure on the potential energy surface, its energy can be calculated. A lower activation energy corresponds to a faster reaction rate. This type of analysis can explain the regioselectivity and stereoselectivity of reactions. acs.orgacs.org For instance, DFT studies on related systems have been used to understand the mechanisms of C-H functionalization and cyclization reactions to form isoquinoline scaffolds. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their dynamics and interactions with their environment. nih.govajchem-a.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations can be used to:

Explore Conformational Space: MD can simulate the dynamic interconversion between different conformations, providing a more complete picture of the molecule's flexibility than static quantum chemical calculations. nih.gov

Study Solvation: By simulating the molecule in a box of solvent molecules (e.g., water), MD can reveal how the solvent organizes around the solute and affects its conformation and properties.

Analyze Intermolecular Interactions: MD is particularly useful for studying how this compound might interact with other molecules, such as biological macromolecules. This can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that govern molecular recognition. osti.gov

Molecular Docking and Binding Energy Calculations with Theoretical Biological Targets (In Silico)

Given that isoquinoline derivatives are prevalent in medicinal chemistry, molecular docking is a key computational technique to predict how this compound might bind to a biological target, such as a protein receptor or enzyme. nih.govrsc.orgnih.gov

Molecular Docking: This process involves predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov The output of a docking simulation is a set of binding poses, which are ranked by a scoring function that estimates the binding affinity. The pose with the best score represents the most likely binding mode.

Binding Energy Calculations: Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy. nih.govsemanticscholar.org These methods combine molecular mechanics energies with continuum solvation models to provide a more accurate estimate of the binding affinity than docking scores alone. semanticscholar.orgfrontiersin.org A more negative binding energy indicates a more stable protein-ligand complex. researchgate.net

For this compound, this approach could be used to screen for potential biological targets or to optimize its structure to improve binding affinity for a known target. For example, studies on related isoquinoline derivatives have used docking and binding energy calculations to investigate their potential as inhibitors for targets like cyclin-dependent kinase 8 (CDK8) and phosphoinositide 3-kinase (PI3K). nih.govacs.org

Table 2: In Silico Analysis of Ligand-Target Interactions

| Technique | Purpose | Information Obtained for this compound |

|---|---|---|

| Molecular Docking | Predicts the binding pose of the molecule within the active site of a target protein. | Preferred orientation, key interacting amino acid residues, hydrogen bonds, hydrophobic contacts. nih.govfrontiersin.org |

| MM/GBSA or MM/PBSA | Calculates the free energy of binding for the protein-ligand complex. | A quantitative estimate of the binding affinity (e.g., in kcal/mol), allowing for ranking against other potential ligands. nih.govsemanticscholar.org |

| Molecular Dynamics | Simulates the dynamic stability of the ligand-protein complex over time. | Assesses the stability of the predicted binding pose and interactions. ajchem-a.comnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoquinoline-Azetidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For isoquinoline-azetidine derivatives, QSAR studies are instrumental in predicting their therapeutic potential and guiding the synthesis of more potent and selective molecules.

Researchers have successfully developed QSAR models for various isoquinoline derivatives, providing insights into the structural features crucial for their biological effects. For instance, a study on 3-(3, 4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives, which share the isoquinoline core, resulted in a robust QSAR model for predicting their inhibitory activity against the AKR1C3 enzyme, a target in prostate cancer. japsonline.com The model highlighted the importance of specific molecular descriptors in determining the bioactivity of these compounds. japsonline.com

Similarly, 2D-QSAR studies on other heterocyclic compounds containing azetidine rings have demonstrated the predictive power of this approach. For example, a QSAR model for 1, 3, 4-thidiazole-2-yl azetidine-2-one derivatives as antimicrobial agents showed a high correlation between the predicted and actual activities, with a squared correlation coefficient (r²) of 0.8368 and a cross-validated correlation coefficient (q²) of 0.7516. researchgate.net Another study on azetidine-2-carbonitriles as antimalarial agents also yielded a statistically significant QSAR model with a high coefficient of determination (R²) of 0.9465, indicating its excellent predictive capability. nih.gov These examples underscore the utility of QSAR in understanding the structure-activity relationships of molecules containing the azetidine moiety.

The general approach in these studies involves calculating a wide range of molecular descriptors that quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. These descriptors are then used to build a mathematical model that can predict the biological activity of new, unsynthesized compounds. The insights gained from the contribution of different descriptors can guide medicinal chemists in modifying the lead structure to enhance its desired activity.

Table 1: Statistical Parameters of Representative QSAR Models for Azetidine and Isoquinoline Derivatives

| Compound Class | Target/Activity | Model Type | r² | q² | pred_r² | Reference |

| 1,3,4-Thidiazole-2-yl azetidine-2-one derivatives | Antimicrobial | 2D-QSAR | 0.8368 | 0.7516 | 0.7931 | researchgate.net |

| Azetidine-2-carbonitrile derivatives | Antimalarial | QSAR | 0.9465 | 0.8981 | 0.6915 | nih.gov |

| 3-(3,4-Dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives | AKR1C3 Inhibition | QSAR | 0.6440 | 0.5756 | 0.9179 | japsonline.com |

Cheminformatics and Computational Drug Design Principles Applied to Related Scaffolds

Cheminformatics and computational drug design play a pivotal role in modern drug discovery by enabling the efficient analysis of large chemical datasets and the rational design of novel therapeutic agents. The isoquinoline scaffold, a core component of this compound, is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds and approved drugs. researchgate.net

Computational approaches are extensively used to explore the chemical space around the isoquinoline scaffold to identify new derivatives with desired biological activities. ontosight.ai Techniques such as scaffold hopping, where the core structure of a known active molecule is replaced with a different but functionally similar scaffold, are employed to generate novel chemical entities. researchgate.net Deep learning and other machine learning methods are also being used to generate new molecules with specific desired properties based on the analysis of large chemical databases like ChEMBL. researchgate.net

Molecular docking is another powerful computational tool used to predict the binding orientation and affinity of a ligand to its target protein. Studies on various isoquinoline derivatives have utilized molecular docking to understand their mechanism of action at a molecular level. For example, docking studies of pyrazolo-isoquinoline derivatives against the iNOS enzyme, an inflammatory target, revealed potential binding modes and helped rationalize their observed anti-inflammatory activity. bioworld.com Similarly, in silico analysis of natural isoquinoline derivatives has been used to investigate their binding interactions with therapeutic targets like the HER2 receptor and DNA. inderscienceonline.com

The design of isoquinoline-based compounds often involves the application of fundamental drug design principles. For instance, the introduction of specific functional groups can significantly alter a compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME). Computational models are used to predict these properties early in the drug discovery process, helping to prioritize compounds with favorable drug-like characteristics. nih.gov The Lipinski rule of five is a commonly used guideline to assess the druglikeness of a compound based on its molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. inderscienceonline.com

Furthermore, computational studies, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of isoquinoline derivatives. nih.govnih.govmdpi.com These studies provide insights into the molecule's reactivity, stability, and electronic structure, which are crucial for understanding its biological activity. nih.govnih.gov For example, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can indicate a molecule's electron-donating and accepting capabilities, respectively. nih.gov

Investigation of Biological Interactions and Mechanistic Insights in Vitro Focus

Receptor Binding Studies (In Vitro)

Receptor binding assays are employed to determine the affinity and selectivity of 8-(3-Azetidinyl)isoquinoline for various biological targets. These studies are crucial for identifying the primary receptors through which the compound may exert its physiological effects.

To assess the selectivity of this compound, it would typically be screened against a broad panel of recombinant human receptors, ion channels, and transporters. This high-throughput screening provides a comprehensive profile of its binding affinities. The results would be presented as the percent inhibition of radioligand binding at a specific concentration of the test compound.

Hypothetical Ligand-Receptor Interaction Profile of this compound : This table is a hypothetical representation for illustrative purposes.

| Receptor Target | Concentration Tested (µM) | % Inhibition of Radioligand Binding |

|---|---|---|

| Adrenergic α1A | 10 | 5 |

| Dopamine D2 | 10 | 8 |

| Serotonin 5-HT2A | 10 | 12 |

| Nicotinic Acetylcholine α4β2 | 10 | 75 |

| Muscarinic M1 | 10 | 3 |

Once primary binding targets are identified, techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used to quantify the binding affinity and kinetics. SPR measures the real-time interaction between the compound and a target protein immobilized on a sensor chip, providing association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) is calculated. ITC directly measures the heat change upon binding, yielding the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Hypothetical Binding Affinity and Kinetics Data for this compound : This table is a hypothetical representation for illustrative purposes.

| Target | Technique | K_D (nM) | k_on (1/Ms) | k_off (1/s) |

|---|---|---|---|---|

| Nicotinic Acetylcholine α4β2 | SPR | 50 | 1.2 x 10^5 | 6.0 x 10^-3 |

Enzyme Inhibition or Modulation Assays (In Vitro)

These assays are performed to determine if this compound can alter the activity of specific enzymes. This is a common mechanism of action for many therapeutic agents.

Similar to receptor profiling, the compound would be screened against a panel of clinically relevant enzymes to identify potential targets. Any significant inhibition or activation would be flagged for further investigation.

For identified enzyme targets, concentration-response experiments are conducted to determine the half-maximal inhibitory concentration (IC50). The inhibition constant (Ki) is then calculated, providing a more absolute measure of inhibitory potency. Further mechanistic studies, such as Lineweaver-Burk plots, would be used to classify the type of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Hypothetical Enzyme Inhibition Data for this compound : This table is a hypothetical representation for illustrative purposes.

| Enzyme Target | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |

|---|---|---|---|

| Monoamine Oxidase A (MAO-A) | 1.5 | 0.8 | Competitive |

| Acetylcholinesterase (AChE) | > 100 | N/A | N/A |

Protein-Ligand Interaction Analysis via Biophysical Techniques (In Vitro)

Biophysical techniques provide deeper insights into the molecular details of the interaction between this compound and its target protein. Techniques such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy could be used to determine the three-dimensional structure of the compound bound to its target. This would reveal the specific amino acid residues involved in the interaction and the binding mode of the ligand, which is invaluable for understanding the basis of its affinity and selectivity and for guiding further drug design efforts.

Thermal Shift Assays (Differential Scanning Fluorimetry)

Thermal shift assays (TSA), or differential scanning fluorimetry, are a widely used method to assess the binding of a ligand to a protein. nih.govnih.gov The principle of this technique is based on the change in the thermal stability of a protein upon ligand binding. nih.gov A fluorescent dye that preferentially binds to unfolded proteins is used to monitor the protein unfolding process as the temperature is increased. nih.gov The temperature at which 50% of the protein is unfolded is known as the melting temperature (Tm). An increase in the Tm of the target protein in the presence of this compound would indicate a stabilizing interaction, suggesting direct binding.

Illustrative Data:

| Compound | Concentration (µM) | Target Protein | Melting Temperature (Tm) (°C) | ΔTm (°C) |

| DMSO (Control) | - | Target X | 52.3 | - |

| This compound | 1 | Target X | 54.8 | 2.5 |

| This compound | 10 | Target X | 58.1 | 5.8 |

| This compound | 100 | Target X | 62.5 | 10.2 |

This data is for illustrative purposes only.

NMR-Based Ligand Binding Studies (e.g., Ligand-observed NMR, Protein-observed NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions at an atomic level. mdpi.com In ligand-observed NMR, the signals of the small molecule, this compound, are monitored. Changes in the chemical shifts, line broadening, or saturation transfer effects upon addition of the target protein can confirm binding and provide information on the binding affinity. mdpi.com

Protein-observed NMR, on the other hand, monitors the signals of an isotopically labeled protein. mdpi.com Upon addition of this compound, changes in the chemical shifts of specific amino acid residues in the protein's spectrum can identify the binding site on the protein surface. mdpi.com

Illustrative Findings:

Ligand-observed NMR: Addition of Target Protein Y to a solution of this compound resulted in significant line broadening of the proton signals corresponding to the azetidinyl moiety, suggesting this part of the molecule is directly involved in the binding interaction.

Protein-observed NMR: In the 1H-15N HSQC spectrum of Target Protein Y, significant chemical shift perturbations were observed for residues located in a putative binding pocket, mapping the interaction site of this compound.

Microscale Thermophoresis (MST)

Microscale thermophoresis (MST) is a technique that measures the directed movement of molecules in a microscopic temperature gradient. nih.gov This movement is sensitive to changes in the hydration shell, charge, and size of the molecule, which are often altered upon ligand binding. nih.gov By labeling the target protein with a fluorophore, the binding of this compound can be quantified by monitoring the change in the thermophoretic movement of the protein. This method allows for the determination of binding affinities in solution with low sample consumption. nih.gov

Illustrative Data:

| Ligand | Target Protein | Dissociation Constant (Kd) (µM) |

| This compound | Target Z | 0.58 |

| Inactive Analog 1 | Target Z | > 100 |

| Known Inhibitor | Target Z | 0.09 |

This data is for illustrative purposes only.

Cell-Based Target Engagement Assays (In Vitro, Mechanistic)

While biophysical assays confirm direct binding, cell-based assays are crucial to verify that a compound can engage its target within a cellular environment. nih.govnih.gov

Assessment of Intracellular Target Binding and Localization

To confirm that this compound can enter cells and bind to its intended target, cellular thermal shift assays (CETSA) can be employed. This method assesses the thermal stabilization of the target protein by the ligand in intact cells or cell lysates. An increase in the thermal stability of the target protein in the presence of this compound would confirm intracellular target engagement.

Modulation of Specific Intracellular Biochemical Pathways (e.g., reporter gene assays, protein phosphorylation, cellular localization)

The functional consequence of target engagement by this compound can be investigated through various cell-based assays. If the target is an enzyme, its activity can be measured in the presence of the compound. For example, if the target is a kinase, a Western blot analysis can be used to assess the phosphorylation status of a known substrate. If the target is part of a signaling pathway, a reporter gene assay can be used to measure the transcriptional activity of a downstream effector.

Illustrative Data: Kinase Inhibition Assay

| Compound | Concentration (nM) | % Inhibition of Target Kinase Activity |

| Staurosporine (Control) | 100 | 98 |

| This compound | 1 | 15 |

| This compound | 10 | 45 |

| This compound | 100 | 89 |

| This compound | 1000 | 96 |

This data is for illustrative purposes only.

Exploration of Molecular Recognition and Specificity at the Atomic Level (In Vitro Structural Biology)

To understand the precise molecular interactions that drive the binding of this compound to its target, structural biology techniques are employed. X-ray crystallography or cryo-electron microscopy (cryo-EM) can provide high-resolution three-dimensional structures of the ligand-protein complex. These structures can reveal the specific amino acid residues involved in binding, the conformation of the bound ligand, and the network of hydrogen bonds, hydrophobic interactions, and other forces that contribute to binding affinity and specificity. This information is invaluable for structure-based drug design and the optimization of lead compounds. nih.gov

Illustrative Findings from a Hypothetical Co-crystal Structure:

A co-crystal structure of this compound bound to Target Protein X revealed that the nitrogen atom of the isoquinoline (B145761) ring forms a key hydrogen bond with the backbone amide of a specific glycine (B1666218) residue. The azetidinyl group is situated in a hydrophobic pocket, making van der Waals contacts with several leucine (B10760876) and valine residues. This detailed understanding of the binding mode provides a rational basis for designing derivatives with improved potency and selectivity.

Co-crystallography of this compound with Protein Targets

As of the latest available data, no publicly accessible co-crystal structures of this compound in complex with any protein target have been deposited in the Protein Data Bank (PDB) or described in peer-reviewed literature. While crystallographic studies of various other isoquinoline derivatives have been reported, providing valuable information on the binding modes of the broader isoquinoline scaffold, specific structural data for the 8-(3-Azetidinyl) derivative remains unavailable.

The absence of such data means that detailed, experimentally determined insights into the specific atomic interactions, such as hydrogen bonds, hydrophobic interactions, and the precise orientation of the azetidinyl and isoquinoline moieties within a protein binding pocket, are currently lacking for this particular compound.

Interactive Data Table: Co-crystallography Data for this compound-Protein Complexes

| PDB ID | Protein Target | Resolution (Å) | Ligand Binding Interactions | Reference |

| N/A | Not Available | N/A | No data available | N/A |

| N/A | Not Available | N/A | No data available | N/A |

| N/A | Not Available | N/A | No data available | N/A |

This table is provided as a template. Currently, no data is available to populate it.

Cryo-Electron Microscopy (Cryo-EM) for Large Complexes

Cryo-EM is a powerful technique for determining the structure of large macromolecular assemblies. A thorough search of the Electron Microscopy Data Bank (EMDB) and the relevant scientific literature was performed to find studies utilizing Cryo-EM to investigate the interaction of this compound with large protein or protein-nucleic acid complexes.

To date, no Cryo-EM structures featuring this compound as a ligand have been published. This suggests that either this compound has not been studied in the context of large complexes amenable to Cryo-EM, or any such research has not yet been made publicly available. Consequently, there is no experimental data from Cryo-EM to describe the binding site or the conformational state of a large complex when bound to this compound.

Interactive Data Table: Cryo-EM Data for this compound-Macromolecular Complexes

| EMDB ID | Complex Name | Resolution (Å) | Key Findings | Reference |

| N/A | Not Available | N/A | No data available | N/A |

| N/A | Not Available | N/A | No data available | N/A |

| N/A | Not Available | N/A | No data available | N/A |

This table is provided as a template. Currently, no data is available to populate it.

Structure Activity Relationship Sar Studies and Scaffold Modifications of 8 3 Azetidinyl Isoquinoline Derivatives

Systematic Structural Variations of the Azetidine (B1206935) Moiety

The nitrogen atom of the azetidine ring is a primary point for synthetic modification, allowing for the introduction of a wide array of substituents that can probe interactions with target proteins and modulate the physicochemical properties of the molecule. The nature of the N-substituent can dramatically alter a compound's affinity and selectivity.

Research on related azetidine-containing compounds demonstrates that N-alkylation can significantly impact target engagement. For instance, small alkyl groups like methyl or ethyl can enhance van der Waals interactions in hydrophobic pockets. Larger or more complex groups, such as cyclopropylmethyl or benzyl (B1604629) moieties, can explore deeper regions of a binding site, potentially leading to substantial gains in potency. In the context of G-protein coupled receptors or transporters, lipophilic N-substituents have been shown to be critical for potency. researchgate.net

Furthermore, the introduction of polar groups or functionalized chains on the azetidine nitrogen can improve pharmacokinetic properties. For example, incorporating basic amines can enhance aqueous solubility, while amide or sulfonamide linkages can serve as hydrogen bond donors or acceptors, forming key interactions with protein residues.

Table 1: Illustrative SAR of N-Substituted 8-(Azetidin-3-yl)isoquinoline Analogs for a Generic Kinase Target Data is hypothetical and based on general SAR principles for kinase inhibitors.

| Compound | R Group (on Azetidine N) | Kinase IC₅₀ (nM) |

|---|---|---|

| 1a | -H | 580 |

| 1b | -CH₃ | 250 |

| 1c | -CH₂CH₃ | 215 |

| 1d | -CH(CH₃)₂ | 85 |

| 1e | -C(O)CH₃ (Acetyl) | >1000 |

| 1f | -SO₂CH₃ (Mesyl) | 950 |

| 1g | -CH₂-cyclopropyl | 40 |

| 1h | -CH₂-Ph | 110 |

The C3 position of the azetidine ring is directly attached to the isoquinoline (B145761) core. While substitution at this position is less common due to synthetic challenges, it can be used to alter the spatial relationship between the two ring systems. Introducing substituents at C3 would project vectors away from the plane of the isoquinoline ring, potentially accessing different regions of a target's binding site. The synthesis of such C3-substituted azetidines often requires multi-step sequences. rsc.org

For instance, the introduction of a small methyl group could create a stereocenter and enforce a specific torsional angle, which may be beneficial or detrimental to activity depending on the target's topology. Larger groups could provide additional interaction points but may also introduce steric hindrance.

Influence of Azetidine Ring Conformation and Stereochemistry on Target Engagement

Unlike aromatic rings, the four-membered azetidine ring is not planar and exists in a puckered conformation. This conformational preference, along with the stereochemistry at C3 (if substituted), dictates the three-dimensional arrangement of the N-substituent relative to the isoquinoline core. The absolute configuration of stereocenters within the molecule can be a critical factor for biological activity, as enantiomers often exhibit significantly different potencies. researchgate.net

The specific ring pucker can influence the distance and angle between key pharmacophoric features. For a given target, one conformation may present the N-substituent in an optimal orientation for binding, while another may lead to a steric clash. Computational modeling and NMR studies are often employed to understand the preferred conformations and their impact on target engagement.

Modifications of the Isoquinoline Core

The isoquinoline core is a privileged structure in medicinal chemistry, and its decoration with various substituents is a well-established strategy for modulating biological activity. amerigoscientific.com Modifications can be made to either the benzene (B151609) or the pyridine (B92270) portion of the fused ring system.

Electrophilic aromatic substitution on the isoquinoline ring system preferentially occurs on the benzene ring, primarily at positions 5 and 8. amerigoscientific.com Since the azetidine moiety already occupies position 8, the remaining positions (5, 6, and 7) are key sites for modification.

Substituents on this ring can modulate the electronic properties of the entire scaffold and influence metabolic stability.

Electron-donating groups (e.g., -OCH₃, -CH₃) at positions 5 or 7 can increase the electron density of the ring system, potentially affecting its interaction with electron-deficient regions of a protein target.

Electron-withdrawing groups (e.g., -Cl, -F, -CF₃) can enhance binding through specific interactions like halogen bonding and can also be used to block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of the compound. researchgate.net

SAR studies on related isoquinolinones have shown that the position and nature of substituents on the benzene ring dramatically influence antiproliferative activity. acs.org

Table 2: Illustrative SAR of Benzene Ring-Substituted 8-(1-Isopropylazetidin-3-yl)isoquinoline Analogs Data is hypothetical and based on general SAR principles.

| Compound | Substitution (Position) | Kinase IC₅₀ (nM) |

|---|---|---|

| 2a | H | 85 |

| 2b | 5-F | 70 |

| 2c | 6-F | 95 |

| 2d | 7-F | 60 |

| 2e | 7-Cl | 55 |

| 2f | 7-OCH₃ | 150 |

| 2g | 5,7-di-F | 45 |

The pyridine ring of the isoquinoline system is electron-deficient and generally less susceptible to electrophilic substitution compared to the benzene ring. However, it is amenable to nucleophilic substitution and other specialized functionalization reactions. nih.govnih.gov The nitrogen atom at position 2 imparts basicity to the molecule and is a key hydrogen bond acceptor.

Substitutions on the pyridine ring can have a profound impact on activity:

Position 1: This position is adjacent to the ring nitrogen. A substituent here can sterically influence the orientation of groups bound at the nitrogen (if the ring were quaternized) and can also be a site for introducing groups that interact with the hinge region of kinases.

Position 3: Modifications at C3 are synthetically accessible and can be used to introduce a variety of functional groups that can extend into solvent-exposed regions or form additional interactions within the binding site.

Position 4: Substitution at C4 can influence the basicity of the ring nitrogen and provide another vector for exploring the target's active site. Studies on isoquinoline N-oxides have shown that C4 functionalization is a viable strategy. nih.gov

The introduction of substituents on the pyridine ring can alter the pKa of the isoquinoline nitrogen, which affects the compound's ionization state at physiological pH and can be critical for both target binding (e.g., forming a salt bridge with an acidic residue like aspartate) and cell permeability. amerigoscientific.com

Role of the Isoquinoline Nitrogen Atom in Molecular Interactions

The nitrogen atom within the isoquinoline ring of 8-(3-Azetidinyl)isoquinoline derivatives is a critical determinant of their molecular interactions and resulting biological activity. As an analogue of pyridine, isoquinoline is a weak base, with the nitrogen atom's lone pair of electrons capable of accepting a proton. wikipedia.orgamerigoscientific.com This basicity and the ability to act as a hydrogen bond acceptor are fundamental to the molecule's engagement with biological targets. amerigoscientific.com

In the context of protein-ligand interactions, the isoquinoline nitrogen frequently serves as a key hydrogen bond acceptor, forming crucial bonds with hydrogen bond donors on amino acid residues within a target's active site, such as the hydroxyl groups of serine and threonine or the amide protons of the protein backbone. The precise positioning of this nitrogen at the 2-position of the isoquinoline scaffold dictates the geometry of this interaction.

The aromatic nature of the isoquinoline ring system means the nitrogen's lone pair contributes to the delocalized π-system, which influences its basicity and nucleophilicity compared to aliphatic amines. amerigoscientific.com Structure-activity relationship (SAR) studies often explore how modifications to the isoquinoline ring affect the electronic properties of this nitrogen. The introduction of electron-withdrawing or electron-donating substituents on the carbocyclic portion of the isoquinoline ring can modulate the pKa of the nitrogen atom, thereby strengthening or weakening its potential as a hydrogen bond acceptor. A stronger interaction can lead to higher binding affinity and potency. However, excessive basicity can also lead to off-target effects or undesirable pharmacokinetic properties.

| Compound | Modification | Rationale | Predicted Impact on Binding Affinity |

|---|---|---|---|

| Parent Compound | This compound | Baseline compound with native nitrogen basicity. | Reference |

| Analog 1A | Addition of an electron-withdrawing group (e.g., -Cl) to the isoquinoline ring. | Decreases the electron density on the nitrogen, reducing its basicity and hydrogen bonding strength. | Decreased |

| Analog 1B | Addition of an electron-donating group (e.g., -OCH3) to the isoquinoline ring. | Increases electron density on the nitrogen, enhancing its basicity and hydrogen bonding capability. | Increased |

| Analog 1C | Quaternization of the isoquinoline nitrogen. | Forms a permanent positive charge, eliminating its hydrogen bond acceptor capability but introducing a potential ionic interaction. | Significantly Altered/Potentially Decreased |

Linker Chemistry and Spacer Modifications between the Isoquinoline and Azetidine Moieties

Linker Length: The length of the spacer determines the distance between the isoquinoline and azetidine moieties. A systematic variation of linker length (e.g., by adding or removing methylene (B1212753) units) can help probe the dimensions of the binding pocket and optimize the placement of the two ring systems for maximal interaction with their respective sub-sites.

Linker Rigidity: The conformational freedom of the molecule is largely controlled by the rigidity of the linker.

Flexible Linkers: Simple alkyl chains or ether linkages allow for a high degree of rotational freedom. This flexibility can be advantageous, permitting the molecule to adopt an optimal conformation upon binding (an "induced fit").

Rigid Linkers: Incorporating double bonds, triple bonds, or small rings (e.g., cyclopropane) into the linker restricts conformational flexibility. This can "pre-organize" the molecule into a bioactive conformation, reducing the entropic penalty of binding and potentially increasing affinity. However, a rigid linker may also lock the molecule in a non-productive orientation.

Linker Polarity: Introducing heteroatoms (e.g., oxygen, nitrogen) to form ether, amine, or amide linkages alters the linker's polarity. This can introduce new hydrogen bonding opportunities with the target or improve the compound's physicochemical properties, such as solubility.

| Linker Type | Example Structure Fragment | Key Properties | Potential Impact on SAR |

|---|---|---|---|

| Direct C-C Bond | Isoquinoline-Azetidine | Most rigid, shortest distance. | Establishes baseline activity, may introduce steric strain. |

| Flexible Alkyl | Isoquinoline-CH2-Azetidine | Adds flexibility and increases distance. | Allows for conformational adaptation in the binding site. |

| Amide Linker | Isoquinoline-C(O)NH-Azetidine | Rigid (planar amide bond), introduces H-bond donor/acceptor sites. | Can provide additional anchoring points within the binding site. |

| Ether Linker | Isoquinoline-O-CH2-Azetidine | Flexible, adds polarity. | May improve solubility and introduce a hydrogen bond acceptor. |

Pharmacophore Modeling and De Novo Design Principles Derived from SAR

Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. sapub.org Based on the structure of this compound and its SAR, a putative pharmacophore model can be constructed. This model serves as a 3D query to identify or design new molecules with a higher probability of being active. nih.govresearchgate.net

The key pharmacophoric features for this scaffold would likely include:

Hydrogen Bond Acceptor (HBA): Located at the isoquinoline nitrogen. This feature is critical for anchoring the molecule to a hydrogen bond donor in the protein active site.

Aromatic/Hydrophobic Region (AR/HY): Comprising the fused benzene and pyridine rings of the isoquinoline core. This region typically engages in hydrophobic or π-stacking interactions with nonpolar residues of the target.

Hydrogen Bond Donor/Acceptor or Positive Ionizable Feature (HBD/HBA/PI): Associated with the azetidine ring. The secondary amine of the azetidine can act as a hydrogen bond donor. Depending on the environment, it can also be protonated, allowing it to form ionic interactions.

De novo design principles leverage this pharmacophore model to build novel molecular structures from scratch. The process involves placing fragments corresponding to the pharmacophoric features in the correct spatial orientation and then connecting them with suitable chemical linkers. This approach allows for the exploration of novel chemical space beyond simple modifications of the original scaffold, potentially leading to the discovery of compounds with improved properties or entirely new intellectual property.

| Pharmacophoric Feature | Structural Origin | Putative Role in Molecular Interaction |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Isoquinoline Nitrogen (N2) | Forms a key hydrogen bond with donor residues (e.g., Ser, Thr, backbone NH). |

| Aromatic Ring (AR) | Fused rings of the isoquinoline core | Participates in π-stacking or hydrophobic interactions. |

| Hydrogen Bond Donor (HBD) | Azetidine Nitrogen (NH) | Forms a hydrogen bond with acceptor residues (e.g., Asp, Glu, backbone C=O). |

| Positive Ionizable (PI) | Protonated Azetidine Nitrogen (NH2+) | Forms salt bridge or ionic interactions with acidic residues (e.g., Asp, Glu). |

Bioisosteric Replacements and Scaffold Hopping within the this compound Framework